![molecular formula C22H20FN3O3S B2409728 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351606-96-6](/img/structure/B2409728.png)

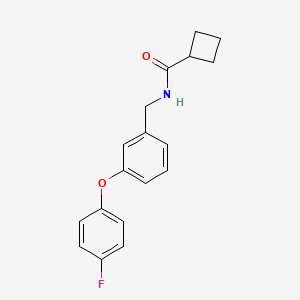

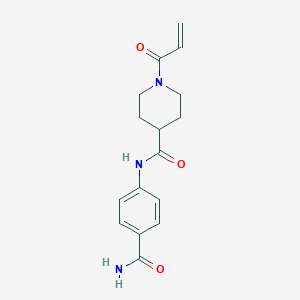

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a thiadiazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Another synthesis method involves using 2,3-dihydroxybenzoic acid as the initial material .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The compound has been involved in Pd-catalyzed intramolecular asymmetric aryl C O coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The electronic properties can be computed using Time-Dependent density functional theory (TD-DFT) .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is of interest in the field of organic synthesis . It is used in the synthesis of Doxazosin, a medication used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia .

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of a similar compound was determined, providing insights into its molecular geometry and intermolecular interactions .

Catalysis

The compound is used in palladium-catalyzed highly enantioselective intramolecular O-arylation . This reaction is important for the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols, which are valuable intermediates in organic synthesis .

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for their antimicrobial activity . This research could lead to the development of new antimicrobial agents .

Fluorescence Spectroscopy

The compound has been studied using fluorescence spectroscopy . This technique can provide information about the electronic properties of the compound, which can be useful in various applications, such as the design of fluorescent probes .

Urease Inhibitory Activity

The compound has been used to synthesize a complex that shows urease inhibitory activity . This could have potential applications in the treatment of diseases caused by urease-producing bacteria .

Direcciones Futuras

The compound and its derivatives have potential applications in the development of new drugs. For instance, they have been evaluated for their B-Raf inhibitory and anti-proliferation activities . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the safety and efficacy of the compound in biological systems .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-16-8-2-1-7-15(16)21-25-24-20(30-21)14-6-5-11-26(12-14)22(27)19-13-28-17-9-3-4-10-18(17)29-19/h1-4,7-10,14,19H,5-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWXZNXCSNJYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)

![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)

![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)